Panulisib is derived from a series of synthetic modifications aimed at enhancing the pharmacological properties of existing compounds within the same class. It falls under the category of small molecule inhibitors, specifically targeting the phosphoinositide 3-kinase pathway and mTOR signaling, which are crucial in cancer progression and metabolism.
The synthesis of Panulisib involves several key steps that include:
These reactions are typically conducted under controlled conditions, utilizing solvents that facilitate the desired reactivity while minimizing side reactions.
The molecular structure of Panulisib can be represented by its chemical formula and 2D structure, which includes multiple functional groups that contribute to its activity. The compound features a complex arrangement that allows it to effectively bind to its targets.
The structural data indicates the presence of fluorine and chlorine atoms, which are known to influence the pharmacokinetic properties of similar compounds.
Panulisib undergoes various chemical reactions that are critical for its biological activity:
These reactions are essential for understanding the drug's mechanism of action and potential interactions within biological systems.
Panulisib exerts its effects primarily through inhibition of the phosphoinositide 3-kinase/mTOR pathway:
Data from preclinical studies indicate significant tumor regression in models treated with Panulisib compared to controls.
Relevant analyses include high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry for molecular characterization.
Panulisib is primarily investigated for:
Ongoing clinical trials aim to establish its efficacy and safety profile in human subjects, potentially expanding its application in oncology therapeutics.
Panulisib exhibits balanced nanomolar inhibition across Class I PI3K isoforms, mTOR kinase, and ALK1, distinguishing it from narrower-spectrum inhibitors. Biochemical assays reveal IC₅₀ values of 2.2 nM against PI3K, 4.4 nM against mTOR, 47 nM against ALK1, and 1.5 nM against DNA-PK [3]. This polypharmacology translates to potent cellular pathway suppression, as demonstrated by 90-100% reduction in phosphorylated AKT (Ser473), S6, and 4EBP1 in KRAS-mutant NSCLC lines (H460, A549) at pharmacologically relevant concentrations [3] [8]. The compound's physicochemical profile favors cellular permeability and target engagement, with calculated XLogP of 4.73, topological polar surface area of 133.97 Ų, and hydrogen bonding characteristics (7 acceptors, 1 donor) consistent with intracellular activity [1] [8].
Table 2: Enzymatic and Cellular Activity Profile
Target | IC₅₀ (nM) | Cellular Effect | Experimental Model |
---|---|---|---|
PI3K | 2.2 | Suppression of pAKT, pS6, p4EBP1 | H460 NSCLC cells |
mTORC1/2 | 4.4 | G1 cell cycle arrest; apoptosis induction | ER+ breast cancer lines |
ALK1 | 47 | Inhibition of endothelial tube formation | HUVEC angiogenesis assays |
DNA-PK | 1.5 | Impaired DNA damage repair | Radiosensitization assays |
Cytotoxicity | IC₅₀ (nM) | ||
- KRAS-mut NSCLC | 5-7 | Reduced viability via dual pathway suppression | A549, H460 cell lines |
- ER+ Breast Cancer | <10 | Activity against tamoxifen-resistant models | MCF-7/TAMR cell line |
Mechanistically, Panulisib disrupts oncogenic signaling through three complementary axes:
Panulisib emerged from Piramal Life Sciences' medicinal chemistry program targeting the PI3K/mTOR pathway, a then-promising oncology target family with emerging clinical validation. Patent analysis (WO2012007926A1) reveals the compound was designated "Example 96" in a series of imidazoquinoline derivatives optimized for balanced PI3K/mTOR inhibition [1] [6]. The rationale for adding ALK1 inhibition stemmed from clinical observations of compensatory angiogenesis in tumors treated with PI3K inhibitors alone. By co-targeting ALK1—a TGF-β receptor critical for endothelial cell proliferation—developers aimed to concurrently suppress tumor proliferation and neovascularization [3] [6].
Key milestones in development include:
Table 3: Developmental Timeline and Clinical Status
Year | Phase | Indication | Outcome/Status |
---|---|---|---|
2012 | Preclinical | KRAS-mutant NSCLC | Potent in vitro/in vivo efficacy |
2014 | Preclinical | ER+ breast cancer | Activity vs endocrine-resistant lines |
2016 | Phase 1 | Advanced refractory solid tumors | Initiated (MTD/DLT objectives) |
2025* | Status | All indications | Suspended (sponsor decision) |
*Current as of 2025-06-26 [5] [8]
Current research applications of Panulisib focus on mechanistic studies and combination therapy development rather than clinical advancement. Key research objectives include:
These objectives are facilitated by Panulisib's well-defined selectivity profile, commercial availability for research (MedKoo Cat# 206131), and stability characteristics (shelf life >2 years at -20°C; soluble in DMSO) [3] [8]. Future studies require addressing limitations including undefined ALK1 engagement biomarkers and lack of clinical pharmacokinetic data.
Table 4: Recognized Nomenclature for Panulisib
Designation Type | Name |
---|---|
INN | Panulisib |
Systematic Name | (E)-N-(8-(6-amino-5-(trifluoromethyl)pyridin-3-yl)-1-(6-(1-cyano-1-methylethyl)pyridin-3-yl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-ylidene)cyanamide |
Synonyms | P7170, P-7170, AK151761, AK-151761 |
CAS Registry | 1356033-60-7 |
UNII | S9WA04F921 |
PubChem CID | 56947515 |
ChEMBL ID | CHEMBL3545322 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7